molecular formula C8H12ClN3O B2466674 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride CAS No. 1420878-27-8

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

Cat. No. B2466674
CAS RN: 1420878-27-8
M. Wt: 201.65
InChI Key: DHAPRJSWLGRJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is a pyrazine derivative . It belongs to the class of heterocyclic compounds and is commonly used as a research tool in various scientific fields, including pharmacology, biochemistry, and molecular biology.


Molecular Structure Analysis

The molecular structure of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride is characterized by a pyrrolidine ring attached to a pyrazine ring via an oxygen atom . The molecular formula is C8H12ClN3O , and the molecular weight is 201.65 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride are not fully detailed in the available literature. It is known to be a solid , but other properties such as melting point, boiling point, and density are not specified.

Scientific Research Applications

Pyrazines in Non-Enzymic Browning Reaction

Pyrazines, including compounds similar to 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride, have been identified as key constituents in non-enzymic browning reactions. These reactions are important in food chemistry for flavor development. Milić and Piletić (1984) in their study on the browning reaction of d (+)-glucose and aminobutyric acid observed that pyrazines contribute significantly to odor properties (Milić & Piletić, 1984).

Synthesis and Optical Properties

Pyrazines serve as a molecular scaffold in organic optoelectronic materials. Meti et al. (2017) reported efficient methods for synthesizing dipyrrolopyrazine, a derivative of pyrazine, highlighting its potential in optoelectronic applications due to its promising optical and thermal properties (Meti et al., 2017).

Metal Complex Formation

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride analogs are used in forming metal complexes. Cook, Tuna, and Halcrow (2013) synthesized various iron(II) and cobalt(II) complexes using pyrazine-rich ligands, contributing to our understanding of the electronic properties and spin states of these metal complexes (Cook, Tuna, & Halcrow, 2013).

Photodynamic Cancer Therapy

Compounds like 2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride have shown promise in photodynamic cancer therapy (PDT). Mørkved, Andreassen, and Bruheim (2009) synthesized zinc azaphthalocyanines with pyridin-3-yloxy peripheral substituents, which displayed potential as sensitizers in PDT (Mørkved, Andreassen, & Bruheim, 2009).

Antimalarial Activity

Derivatives of pyrazine are explored for their antimalarial activity. Guillon et al. (2004) synthesized various bispyrrolopyrazines and tested them for in vitro activity against Plasmodium falciparum strains. Their study showed that certain bispyrrolopyrazines have superior antimalarial activity (Guillon et al., 2004).

properties

IUPAC Name

2-pyrrolidin-3-yloxypyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-2-9-5-7(1)12-8-6-10-3-4-11-8;/h3-4,6-7,9H,1-2,5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHAPRJSWLGRJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=NC=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-3-yloxy)pyrazine hydrochloride

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